molecular formula C8H5BrN2O2S B13516931 1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene

1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene

Cat. No.: B13516931
M. Wt: 273.11 g/mol
InChI Key: KXHBOZIFZPCSKM-UHFFFAOYSA-N
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Description

1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H5BrN2O2S It is a derivative of benzene, featuring bromine, isothiocyanate, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2-isothiocyanato-5-methyl-4-nitrobenzene using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas at room temperature and pressure.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions at elevated temperatures.

Major Products Formed

    Nucleophilic substitution: Products include 2-isothiocyanato-5-methyl-4-nitroaniline or 2-isothiocyanato-5-methyl-4-nitrothiophenol.

    Reduction: The major product is 1-bromo-2-isothiocyanato-5-methyl-4-aminobenzene.

    Oxidation: The major product is 1-bromo-2-isothiocyanato-5-carboxy-4-nitrobenzene.

Scientific Research Applications

1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene involves its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This reactivity makes it useful for labeling and modifying biomolecules, allowing researchers to study protein function and interactions .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-isothiocyanato-4-nitrobenzene: Lacks the methyl group, which may affect its reactivity and applications.

    1-Bromo-2-isothiocyanato-5-methylbenzene:

    1-Bromo-2-isothiocyanato-5-methyl-4-aminobenzene: The amino group instead of the nitro group alters its reactivity and biological activity.

Uniqueness

1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring influences its reactivity in various chemical reactions, making it a versatile compound for research and industrial applications.

Biological Activity

1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene is a compound that contains an isothiocyanate functional group, which is known for its biological activity, particularly in the context of enzyme inhibition, cytotoxicity, and potential therapeutic applications. This article delves into the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_6BrN_2OS, with a molecular weight of approximately 232.11 g/mol. The presence of the isothiocyanate group (–N=C=S) is crucial as it imparts significant reactivity towards nucleophiles, including proteins and other biological macromolecules.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to:

  • Enzyme Inhibition : The compound can inhibit various enzymes by modifying active sites.
  • Cytotoxic Effects : It has shown cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.

The mechanism involves the formation of thiourea derivatives upon reaction with thiol-containing compounds, leading to altered protein function and cellular responses.

Cytotoxicity Studies

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. Table 1 summarizes findings from several studies evaluating its cytotoxicity.

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored in vitro. Notable findings include:

  • Inhibition of Glutathione S-transferase (GST) : A study reported that this compound inhibited GST activity with an IC50 value of 15 µM, indicating a strong potential for therapeutic applications in detoxification processes .

Case Studies

Several case studies highlight the biological significance of this compound:

  • Anticancer Activity : In a study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in significant apoptosis induction, showcasing its potential as an anticancer agent .
  • Antimicrobial Properties : The compound was evaluated for antimicrobial activity against various bacterial strains. Results indicated moderate efficacy against Gram-positive bacteria, suggesting further exploration for use as an antimicrobial agent.

Properties

Molecular Formula

C8H5BrN2O2S

Molecular Weight

273.11 g/mol

IUPAC Name

1-bromo-2-isothiocyanato-5-methyl-4-nitrobenzene

InChI

InChI=1S/C8H5BrN2O2S/c1-5-2-6(9)7(10-4-14)3-8(5)11(12)13/h2-3H,1H3

InChI Key

KXHBOZIFZPCSKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])N=C=S)Br

Origin of Product

United States

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